(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride
Description
(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride (CAS 1823315-54-3) is a pyrrolidine-derived hydrochloride salt characterized by a 2,4,4-trimethyl substitution pattern on the pyrrolidine ring and a hydroxymethyl group at the 2-position. It has a molecular formula of C₉H₁₈ClNO and a molecular weight of 203.70 g/mol . This compound is synthesized for use in pharmaceutical and chemical research, particularly as a chiral intermediate or building block in drug development. Its purity is typically ≥95%, and it is stored under inert conditions to maintain stability .
Properties
IUPAC Name |
(2,4,4-trimethylpyrrolidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)4-8(3,6-10)9-5-7;/h9-10H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHFAKWJWHHJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)(C)CO)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of 2,4,4-trimethylpyrrolidine with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Reflux conditions
Catalyst: Acid catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and halogenated compounds.
Scientific Research Applications
(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Fluorinated Analogs: (4,4-Difluoropyrrolidin-2-yl)methanol Hydrochlorides
Example Compound: (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS 623583-10-8)
- Molecular Formula: C₅H₁₀ClF₂NO
- Molecular Weight : 173.59 g/mol
- Key Differences :
Stereoisomer Variant: [(2R)-4,4-Difluoropyrrolidin-2-yl]methanol hydrochloride (CAS 1315593-71-5)
Phenyl-Substituted Analogs: (R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol Hydrochloride
Example Compound: (R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride (CAS 111492-62-7)
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : 213.71 g/mol
- Key Differences: A phenyl group replaces the 2,4,4-trimethyl substituents.
Methyl-Substituted Analogs
Example Compound: [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol hydrochloride (CAS 4045-25-4)
- Molecular Formula: C₆H₁₂ClNO
- Molecular Weight : 157.62 g/mol
- Key Differences :
Stereoisomer Variant: (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride (CAS 1523541-78-7)
- Demonstrates how stereochemistry at the 2-position affects chiral resolution in synthetic pathways .
Data Tables: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Storage Conditions |
|---|---|---|---|---|---|
| (2,4,4-Trimethylpyrrolidin-2-yl)methanol HCl (1823315-54-3) | C₉H₁₈ClNO | 203.70 | 2,4,4-Trimethyl | ≥95% | Inert atmosphere, 2-8°C |
| (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl (623583-10-8) | C₅H₁₀ClF₂NO | 173.59 | 4,4-Difluoro | Not specified | Inert atmosphere, 2-8°C |
| (R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol HCl (111492-62-7) | C₁₁H₁₆ClNO | 213.71 | Phenyl at 2-position | Not specified | Not specified |
| [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol HCl (4045-25-4) | C₆H₁₂ClNO | 157.62 | 5-Methyl | Not specified | Not specified |
Biological Activity
(2,4,4-Trimethylpyrrolidin-2-yl)methanol hydrochloride is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interaction with specific molecular targets, which can modulate enzymatic and receptor functions. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2,4,4-trimethylpyrrolidine with formaldehyde, followed by treatment with hydrochloric acid to form the hydrochloride salt. Key parameters for synthesis include:
| Parameter | Details |
|---|---|
| Solvent | Methanol or ethanol |
| Temperature | Reflux conditions |
| Catalyst | Acid catalysts (e.g., HCl) |
This compound exhibits a unique structure characterized by three methyl groups and a hydroxymethyl group on the pyrrolidine ring, which influences its biological properties.
The biological activity of this compound is mediated through its interaction with various enzymes and receptors. The compound's mechanism involves:
- Binding to Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound can bind to receptors, potentially altering their signaling pathways.
These interactions lead to various biological effects that can be harnessed for therapeutic purposes.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli growth | |
| Cytotoxicity | Decreased viability in cancer cell lines | |
| Neuroprotection | Potential protective effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
